1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid hydrochloride
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Overview
Description
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2241138-91-8 . It has a molecular weight of 229.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid;hydrochloride is 1S/C8H13F2NO2.ClH/c9-7(10)5-11-4-2-1-3-6(11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H .Physical and Chemical Properties Analysis
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 229.65 .Scientific Research Applications
Crystal Structure Analysis
The crystal and molecular structure of closely related compounds, such as 4-carboxypiperidinium chloride (a piperidinecarboxylic acid hydrochloride derivative), has been characterized using single-crystal X-ray diffraction, calculations, and FTIR spectrum analysis. This research demonstrates the potential of such compounds for detailed structural analysis, providing insights into their conformational preferences and interaction patterns, essential for understanding their reactivity and properties in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthetic Chemistry Applications
Research on the synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, employs starting materials such as piperidine-4-carboxylic acid, highlighting its utility in synthetic chemistry. This process, involving amidation and Friedel-Crafts acylation, showcases the compound's role in the synthesis of complex organic molecules, potentially leading to applications in drug discovery and material science (Rui, 2010).
Catalyst Development
Piperidine-4-carboxylic acid has been used to functionalize Fe3O4 nanoparticles, creating novel nanomagnetic reusable catalysts for organic synthesis. Such catalysts demonstrate the compound's application in enhancing chemical reactions, including the efficient synthesis of diverse organic molecules, thereby contributing to green chemistry and sustainable processes (Ghorbani‐Choghamarani & Azadi, 2015).
Molecular Interaction Studies
The study of diastereomeric complexes, such as those formed between variants of piperidinecarboxylic acid and tartaric acid, provides valuable insights into molecular interactions, stereochemistry, and the impact of molecular structure on the physical properties of compounds. These insights are crucial for the design of molecular materials with specific properties, including pharmaceuticals, and materials for electronic and optical applications (Bartoszak-Adamska et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-11-4-2-1-3-6(11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJFXRDIBRKYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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